molecular formula C26H53N3O10 B609559 NH-bis(PEG3-Boc) CAS No. 2055024-51-4

NH-bis(PEG3-Boc)

Cat. No. B609559
CAS RN: 2055024-51-4
M. Wt: 567.72
InChI Key: SWJLEMRUSPERBV-UHFFFAOYSA-N
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Description

NH-bis(PEG3-Boc) is a polyethylene glycol (PEG)-based PROTAC linker . It contains an amino group with two Boc protected amines . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls . The protected amine can be deprotected under acidic conditions .


Synthesis Analysis

NH-bis(PEG3-Boc) can be used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of NH-bis(PEG3-Boc) is C26H51NO10 . The IUPAC name is di-tert-butyl 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioate . The InChI code is 1S/C26H51NO10/c1-25(2,3)36-23(28)7-11-30-15-19-34-21-17-32-13-9-27-10-14-33-18-22-35-20-16-31-12-8-24(29)37-26(4,5)6/h27H,7-22H2,1-6H3 .


Chemical Reactions Analysis

NH-bis(PEG3-Boc) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

NH-bis(PEG3-Boc) has a molecular weight of 537.69 . It has a boiling point of 564.7±45.0 C at 760 mmHg . The compound is stored at 4C . It is a liquid in physical form .

Scientific Research Applications

  • Theranostic Nanosystems : NH-bis(PEG3-Boc) is used in the synthesis of 2D PEG-ylated MoS2/Bi2 S3 composite nanosheets, which show promise in computed tomography and photoacoustic-imaging-guided tumor diagnosis, as well as combined tumor photothermal therapy and sensitized radiotherapy (Wang et al., 2015).

  • Catalysis : It is used in a solvent-free synthesis protocol for novel bis-Michael addition products, showcasing its utility as a biodegradable and recyclable catalyst in organic synthesis (Khan & Siddiqui, 2014).

  • Protein Modification and Drug Development : The compound has been employed in the PEGylation of proteins, improving their solubility and stability for potential therapeutic applications. This method allows for the direct identification of the sites of protein modification, crucial for drug approval processes (Mero et al., 2009).

  • Ligand Chemistry and Coordination Complexes : NH-bis(PEG3-Boc) is significant in the synthesis of ligands and coordination complexes, particularly in the context of transition metal chemistry. This involves the stabilization of different metal oxidation states and the study of their structural and electronic properties (Santini et al., 2016).

  • Green Chemistry and Sustainable Practices : In green chemistry, NH-bis(PEG3-Boc) is used in developing environmentally friendly lubricant additives and catalysts. This includes its role in enhancing the lubrication properties of synthetic lubricants, contributing to greener and cleaner industrial practices (Gusain et al., 2014).

  • Material Science and Nanotechnology : Its application extends to the design and synthesis of nanomaterials, such as semiconductor and metallic nanocrystals. These materials are used in creating stable, colloidal solutions under extreme conditions, which are essential for various bio-related studies and technological applications (Stewart et al., 2010).

  • Pharmaceutical Applications : It plays a role in the development of water-soluble olefin metathesis catalysts that are stable and active in water, which can potentially be used in pharmaceutical synthesis and drug development (Jordan, 2008).

Safety and Hazards

The safety information for NH-bis(PEG3-Boc) includes a warning signal word . The hazard statements are H315, H319 . The precautionary statements are P264, P280, P302+P352, P305+P351+P338, P321, P362 .

Future Directions

NH-bis(PEG3-Boc) is a promising compound for the development of targeted therapy drugs . Its use in the synthesis of PROTACs represents a significant advancement in the field of drug development . The future directions of NH-bis(PEG3-Boc) will likely involve further exploration of its potential in the creation of more effective and targeted therapeutics .

Biochemical Analysis

Biochemical Properties

NH-bis(PEG3-Boc) plays a crucial role in biochemical reactions as it is used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of NH-bis(PEG3-Boc) are primarily related to its role in the synthesis of PROTACs . By enabling the formation of PROTAC molecules, NH-bis(PEG3-Boc) indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of NH-bis(PEG3-Boc) is tied to its role as a PROTAC linker . It enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53N3O10/c1-25(2,3)38-23(30)28-9-13-34-17-21-36-19-15-32-11-7-27-8-12-33-16-20-37-22-18-35-14-10-29-24(31)39-26(4,5)6/h27H,7-22H2,1-6H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJLEMRUSPERBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCNCCOCCOCCOCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118441
Record name 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2055024-51-4
Record name 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055024-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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